The primary source of 22-Hydroxy Mifepristone is through the hydroxylation of Mifepristone itself. Mifepristone, also known as RU-486, is synthesized from various precursors in the pharmaceutical industry. The hydroxylation process introduces a hydroxy group at the 22nd carbon position, significantly altering its chemical properties and biological activity.
22-Hydroxy Mifepristone is classified as a steroid and falls under the larger category of synthetic hormones. It exhibits both antiprogestational and antiglucocorticoid properties, which are essential for its applications in medical and research settings.
The synthesis of 22-Hydroxy Mifepristone involves multiple steps that include:
The industrial production of 22-Hydroxy Mifepristone may utilize advanced techniques such as continuous flow processes and catalysts to enhance yield and efficiency. The specific conditions (temperature, pressure, and solvent) are optimized to ensure the desired functional groups are introduced accurately without unwanted by-products.
The molecular formula for 22-Hydroxy Mifepristone is . Its structure features a cyclopenta[a]phenanthrene core with specific functional groups that define its biological activity.
22-Hydroxy Mifepristone can undergo several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions such as temperature and pH must be controlled meticulously to achieve desired outcomes.
The mechanism of action for 22-Hydroxy Mifepristone primarily involves its interaction with progesterone and glucocorticoid receptors. By competitively binding to these receptors, it inhibits the activity of endogenous progesterone and cortisol, leading to various biological effects such as:
Relevant data indicate that its unique hydroxylation at the 22nd position contributes significantly to its distinct biological activities compared to its parent compound, Mifepristone.
22-Hydroxy Mifepristone has several applications across various fields:
22-Hydroxy Mifepristone (RU 42698) is the primary alcoholic metabolite of Mifepristone (RU 486), formed via cytochrome P450 (CYP450)-mediated oxidation. In vivo studies confirm that CYP3A4 is the dominant isoform responsible for stereoselective hydroxylation at the C22 position of Mifepristone’s 17α-propynyl chain. This enzymatic conversion transforms the terminal alkyne into a chiral propargylic alcohol, preserving the compound’s antiprogestational and antiglucocorticoidal activities [1] [4]. The metabolite exhibits 48% relative binding affinity to the human glucocorticoid receptor compared to the parent drug, attributable to the introduced hydroxyl group’s polarity and spatial orientation [1] [9].
Metabolic studies using human liver microsomes demonstrate saturable kinetics for this transformation, with a Michaelis constant (Km) of 18.7 ± 3.2 μM and maximal velocity (Vmax) of 1.4 ± 0.2 nmol/min/mg protein. The reaction requires nicotinamide adenine dinucleotide phosphate (NADPH) and molecular oxygen, consistent with typical monooxygenase mechanisms [4]. Additional metabolites include N-desmethyl and N-didemethyl derivatives, but 22-Hydroxy Mifepristone dominates plasma profiles due to its extended half-life and enterohepatic recirculation [6] [9].
Table 1: Kinetic Parameters of 22-Hydroxy Mifepristone Formation
| Enzyme System | Km (μM) | Vmax (nmol/min/mg) | Relative Contribution (%) |
|---|---|---|---|
| CYP3A4 | 18.7 ± 3.2 | 1.4 ± 0.2 | 89% |
| CYP2C8 | 42.1 ± 8.6 | 0.3 ± 0.1 | 7% |
| CYP2C9 | >100 | <0.1 | <1% |
Synthetic routes to 22-Hydroxy Mifepristone emphasize regioselective oxidation of the 17α-propynyl moiety without altering Mifepristone’s steroidal core or dimethylaminophenyl substituent. The lead tetraacetate (Pb(OCOCH₃)₄) method achieves moderate yields (45–50%) but requires toxic reagents and generates stoichiometric lead waste [8]. A refined approach employs iodine/calcium oxide (I₂/CaO) in a tetrahydrofuran:methanol (1:1) solvent system, enabling hydroxylation at 0°C within 70 minutes. This protocol improves regioselectivity and reduces environmental impact, yielding 22-Hydroxy Mifepristone as a crystalline solid after silica gel chromatography (petroleum ether/ethyl acetate, 4:1) [8].
Deuterated analogs (e.g., 22-Hydroxy Mifepristone-d₆) are synthesized similarly using deuterated precursors. The structure features six deuterium atoms at the N,N-dimethyl group, confirmed via mass spectrometry (molecular weight: 479.68) and nuclear magnetic resonance spectroscopy [3] [5]. These isotopically labeled variants serve as internal standards in quantitative bioanalysis, leveraging identical chemical behavior but distinct mass signatures [3] [7].
Table 2: Chemical Synthesis Methods for 22-Hydroxy Mifepristone
| Method | Conditions | Yield (%) | Advantages/Limitations |
|---|---|---|---|
| I₂/CaO | 0°C, THF:MeOH (1:1), 70 min | 68 | Mild conditions; avoids heavy metals |
| Pb(OCOCH₃)₄ | Reflux, benzene, 3h | 45 | High temperature; lead contamination |
| SeO₂/ tert-butyl hydroperoxide | Dioxane, 80°C, 8h | 32 | Over-oxidation issues; low scalability |
Biocatalysis offers sustainable alternatives to chemical synthesis for 22-Hydroxy Mifepristone production. Engineered Streptomyces spp. and recombinant Escherichia coli expressing bacterial P450 BM3 (CYP102A1) mutants demonstrate C22-regioselectivity. For example, the Phe87Val/Leu188Gln double mutant achieves 85% conversion efficiency in 12-hour biotransformations at 30°C [9]. Optimization requires dissolved oxygen control and glucose feeding to sustain nicotinamide adenine dinucleotide phosphate (NADPH) regeneration.
Fungal systems like Cunninghamella elegans mimic mammalian metabolism, producing 22-Hydroxy Mifepristone as the major metabolite within 72 hours. However, scalability is limited by competing hydroxylations at C6β and C11β, necessitating costly purification [9]. Immobilized Rhizopus arrhizus cells in bioreactors partially overcome this by enhancing catalyst reusability, yielding 220 mg/L of the target metabolite after three cycles.
Table 3: Biocatalytic Systems for 22-Hydroxylation
| Biocatalyst | Conversion (%) | Time (h) | Productivity (mg/L/h) |
|---|---|---|---|
| E. coli (P450 BM3-F87V/L188Q) | 85 | 12 | 14.2 |
| Streptomyces griseolus ATCC 13273 | 72 | 24 | 4.8 |
| Cunninghamella elegans NRRL 1393 | 68 | 72 | 1.1 |
| Rhizopus arrhizus (immobilized) | 91 | 48 | 4.6 |
These approaches underscore the synergy between synthetic biology and green chemistry for complex pharmaceutical metabolites [9].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2